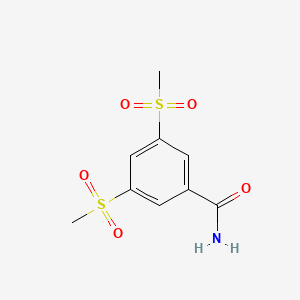

3,5-双(甲磺基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3,5-Bis(methylsulfonyl)benzamide, is a derivative of benzamide with two methylsulfonyl functional groups attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and applications of structurally related compounds. For instance, substituted benzamides with methylsulfonyl groups have been studied for their antiarrhythmic properties , and bis(phenylsulfonyl)benzene derivatives have been synthesized for use in blue thermally activated delayed fluorescence materials .

Synthesis Analysis

The synthesis of related compounds

科学研究应用

抗心律失常活性

Ellingboe等人(1992年)的研究探讨了一系列4-[(甲磺基)氨基]苯甲酰胺的III类抗心律失常活性,包括与3,5-双(甲磺基)苯甲酰胺密切相关的化合物。这些化合物显示出在阻断延迟整流钾电流(IK)方面的强效活性和特异性,这对于心脏应用中动作电位持续时间的延长至关重要(Ellingboe et al., 1992)。

聚合物合成

Yang等人(1999年)讨论了类似于3,5-双(甲磺基)苯甲酰胺的化合物在合成高支化芳香族聚酰胺中的应用。这些由热聚合得到的聚合物由于其溶解性和分子量特性,在各种工业应用中显示出潜力(Yang, Jikei, & Kakimoto, 1999)。

生育激素受体拮抗作用

Wrobel等人(2002年)确定了包括(双)磺酸,(双)苯甲酰胺在内的化合物作为卵泡刺激素受体(FSHR)的拮抗剂。这项研究表明在生育治疗或激素调节方面存在潜在应用(Wrobel et al., 2002)。

癌症治疗研究

Huang等人(2015年)合成了一种与3,5-双(甲磺基)苯甲酰胺密切相关的甲磺基NDGA衍生物,抑制了MDR1基因的表达。这项研究指出了在癌症治疗中的可能应用,特别是在克服癌细胞多药耐药性方面(Huang et al., 2015)。

电生理活性

Morgan等人(1990年)合成并测试了N-取代咪唑基苯甲酰胺的心脏电生理活性。这些化合物,包括3,5-双(甲磺基)苯甲酰胺的变体,在治疗心律失常中作为选择性III类药物显示出显著潜力(Morgan et al., 1990)。

电聚合单体

Hsiao和Wang(2016年)合成了与3,5-双(甲磺基)苯甲酰胺相关的新型单体用于电聚合。这些化合物被用于制备具有独特电致变色和荧光性能的聚(酰胺-胺)薄膜,可在各种技术应用中发挥作用(Hsiao & Wang, 2016)。

立体动力学研究

Shainyan等人(2007年)对结构类似于3,5-双(甲磺基)苯甲酰胺的化合物进行的研究集中在这些分子的立体动力学上,为更有效的药物开发提供了宝贵的见解(Shainyan, Ushakov, Meshcheryakov, Schilde, Koch, & Kleinpeter, 2007)。

安全和危害

The safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .

作用机制

Target of Action

The primary targets of 3,5-Bis(methylsulfonyl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given its indole derivative nature, it may potentially influence a wide range of biochemical pathways associated with the biological activities mentioned above .

Pharmacokinetics

Its molecular weight is 277.32 , which is within the range generally favorable for oral bioavailability

Result of Action

As an indole derivative, it may exhibit a broad spectrum of biological activities , but specific effects would depend on its interaction with its target(s).

属性

IUPAC Name |

3,5-bis(methylsulfonyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQYQMFUYRDGQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375546 |

Source

|

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849924-85-2 |

Source

|

| Record name | 3,5-Bis(methylsulfonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-bis(methylsulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)